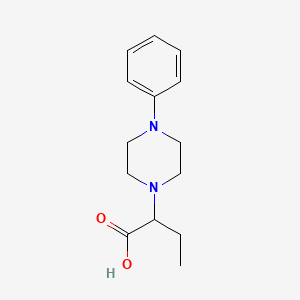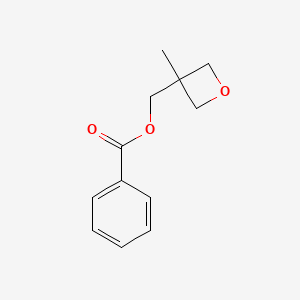
2-(4-Phenylpiperazin-1-yl)butanoic acid
Vue d'ensemble
Description
2-(4-Phenylpiperazin-1-yl)butanoic acid, also known as PBAB, is a chemical compound that has been extensively studied for its potential therapeutic applications. PBAB belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
Applications De Recherche Scientifique
PPARgamma Agonists Optimization : Research on similar compounds, focusing on the optimization of phenyl alkyl ether moiety in PPARgamma agonists, highlighted improved aqueous solubility and selectivity for PPARgamma agonists. This can inform the design of new drugs with better solubility and efficacy (Collins et al., 1998).
Anticonvulsant Activity : A study on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which are structurally related to 2-(4-Phenylpiperazin-1-yl)butanoic acid, showed promising anticonvulsant activities, indicating potential applications in epilepsy treatment (Kamiński et al., 2015).
Urease Inhibitors : Compounds including 4-(1H-indol-3-yl)butanoic acid, a structurally related molecule, were found to be potent inhibitors of urease enzyme. This suggests potential therapeutic applications in treating diseases related to urease activity (Nazir et al., 2018).
Idiopathic Pulmonary Fibrosis Treatment : The discovery of a nonpeptidic αvβ6 integrin inhibitor, structurally similar to 2-(4-Phenylpiperazin-1-yl)butanoic acid, for inhaled treatment of idiopathic pulmonary fibrosis, is significant in developing new therapies for this condition (Procopiou et al., 2018).
TRPV1 Channel Modulators : Research involving 4-(Thiophen-2-yl)butanoic acid, a compound related to 2-(4-Phenylpiperazin-1-yl)butanoic acid, explored its role as a TRPV1 channel modulator. This could lead to new treatments for pain and inflammation (Aiello et al., 2016).
Physicochemical Properties Study : A study of the physicochemical properties of alkoxyphenylcarbamic acid derivatives, which are related to 2-(4-Phenylpiperazin-1-yl)butanoic acid, provided insights into their solubility, surface activity, and lipophilicity, important for drug design (Malík et al., 2005).
Acetylcholinesterase Inhibitors : Arylisoxazole-phenylpiperazine derivatives, structurally similar to 2-(4-Phenylpiperazin-1-yl)butanoic acid, were studied for their potential as acetylcholinesterase inhibitors, indicating applications in treating neurodegenerative diseases (Saeedi et al., 2019).
CXCR2 Antagonists : Compounds including 4-(2-arylindol-3-yl) butanoic acid derivatives, related to 2-(4-Phenylpiperazin-1-yl)butanoic acid, were active as CXCR2 antagonists, suggesting their use in treating inflammatory diseases (2003).
Propriétés
IUPAC Name |
2-(4-phenylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-13(14(17)18)16-10-8-15(9-11-16)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVNAVQQPXRYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylpiperazin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)


![[1,1,1,3,3,3-Hexafluoro-2-[4-[(4-methoxybenzoyl)amino]phenyl]propan-2-yl] 4-fluorobenzoate](/img/structure/B7464069.png)
![Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate](/img/structure/B7464070.png)
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)